2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine
CAS No.:
Cat. No.: VC17685653
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O |
|---|---|
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | (2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone |
| Standard InChI | InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2 |
| Standard InChI Key | JYLQHMFAGJBLPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C2CCCN2C(=O)C3CCCN3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of two pyrrolidine rings: one substituted with a cyclopentyl group at the 2-position and another linked via a carbonyl group at the 1-position. The stereochemistry of the carbon adjacent to the carbonyl group ((2S)-configuration) is critical for its biological activity. Computational models reveal a non-planar conformation due to the pseudorotation of the pyrrolidine rings, enhancing its three-dimensional pharmacophore space .
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.35 g/mol | 272.81 g/mol |
| IUPAC Name | (2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | 2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride |
| Canonical SMILES | C1CCC(C1)C2CCCN2C(=O)C3CCCN3 | - |
| Topological Polar Surface Area | 32.5 Ų | - |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves a nucleophilic acyl substitution between cyclopentylamine and (2S)-pyrrolidine-2-carbonyl chloride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the free base with >85% purity. For the hydrochloride salt, the product is treated with hydrochloric acid in diethyl ether, followed by recrystallization from ethanol.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 12–16 hours |
| Yield | 78–82% |
Biological Activities and Mechanisms
DPP-IV Inhibition
The compound acts as a competitive inhibitor of DPP-IV, an enzyme that degrades incretin hormones like GLP-1. By blocking DPP-IV, it prolongs GLP-1 activity, enhancing insulin secretion and reducing hepatic glucose output . In vitro assays demonstrate an IC₅₀ of 0.24 µM, comparable to sitagliptin (IC₅₀ = 0.18 µM).
Pharmacological Applications
Type II Diabetes Management
In diabetic rat models, oral administration (10 mg/kg/day) reduced fasting blood glucose by 32% over four weeks. Synergistic effects were observed with metformin, suggesting utility in combination therapies.
Future Directions
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